molecular formula C19H23N5O5 B11041726 ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate

ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate

Cat. No.: B11041726
M. Wt: 401.4 g/mol
InChI Key: QBQWIMZLMPJTJE-UHFFFAOYSA-N
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Description

ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a pyrimidinyl moiety, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE typically involves multiple steps, starting with the preparation of the benzodioxin and pyrimidinyl intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin and pyrimidinyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4).

Scientific Research Applications

ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar compounds to ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE include:

ETHYL 3-(2-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)(IMINO)METHYL]AMINO}-4-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINYL)PROPANOATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O5

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 3-[2-[(E)-[amino-(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]amino]-4-methyl-6-oxo-1H-pyrimidin-5-yl]propanoate

InChI

InChI=1S/C19H23N5O5/c1-3-27-16(25)7-5-13-11(2)21-19(23-17(13)26)24-18(20)22-12-4-6-14-15(10-12)29-9-8-28-14/h4,6,10H,3,5,7-9H2,1-2H3,(H4,20,21,22,23,24,26)

InChI Key

QBQWIMZLMPJTJE-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC3=C(C=C2)OCCO3)C

Canonical SMILES

CCOC(=O)CCC1=C(N=C(NC1=O)N=C(N)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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